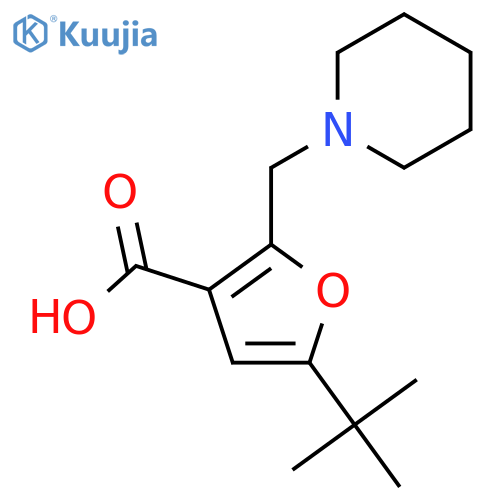

Cas no 435342-03-3 (5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid)

5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid

- 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid

- 5-tert-butyl-2-(1-piperidinylmethyl)-3-furancarboxylic acid

- cid_6603658

- DTXSID90349571

- A826315

- BDBM38800

- MLS000031904

- SMR000013222

- 5-tert-butyl-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid;hydrochloride

- AKOS000300811

- 5-(tert-Butyl)-2-(piperidin-1-ylmethyl)furan-3-carboxylicacid

- CHEMBL1624971

- 5-tert-butyl-2-(1-piperidinylmethyl)-3-furancarboxylic acid;hydrochloride

- 5-(tert-Butyl)-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid

- 5-tert-butyl-2-(piperidinomethyl)-3-furoic acid;hydrochloride

- SB61535

- 435342-03-3

- DB-051103

- EU-0019625

- Oprea1_092708

-

- インチ: InChI=1S/C15H23NO3/c1-15(2,3)13-9-11(14(17)18)12(19-13)10-16-7-5-4-6-8-16/h9H,4-8,10H2,1-3H3,(H,17,18)

- InChIKey: HZNVDRXNGMBFSF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)c1cc(c(o1)CN2CCCCC2)C(=O)O

計算された属性

- せいみつぶんしりょう: 265.16800

- どういたいしつりょう: 265.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 53.7Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 367.2±42.0 °C at 760 mmHg

- フラッシュポイント: 175.9±27.9 °C

- PSA: 53.68000

- LogP: 3.19910

- じょうきあつ: 0.0±0.9 mmHg at 25°C

5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM520181-1g |

5-(tert-Butyl)-2-(piperidin-1-ylmethyl)furan-3-carboxylic acid |

435342-03-3 | 97% | 1g |

$355 | 2023-02-02 | |

| 1PlusChem | 1P00D9PN-1g |

5-TERT-BUTYL-2-PIPERIDIN-1-YLMETHYL-FURAN-3-CARBOXYLIC ACID |

435342-03-3 | 1g |

$533.00 | 2024-05-02 | ||

| A2B Chem LLC | AG18315-1g |

5-TERT-BUTYL-2-PIPERIDIN-1-YLMETHYL-FURAN-3-CARBOXYLIC ACID |

435342-03-3 | 1g |

$467.00 | 2024-04-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284693-1 g |

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, |

435342-03-3 | 1g |

¥5,603.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-284693-1g |

5-tert-Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, |

435342-03-3 | 1g |

¥5603.00 | 2023-09-05 | ||

| Fluorochem | 028488-250mg |

5- tert -Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid |

435342-03-3 | 250mg |

£160.00 | 2022-03-01 | ||

| Fluorochem | 028488-2g |

5- tert -Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid |

435342-03-3 | 2g |

£598.00 | 2022-03-01 | ||

| Fluorochem | 028488-1g |

5- tert -Butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid |

435342-03-3 | 1g |

£372.00 | 2022-03-01 |

5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acidに関する追加情報

Comprehensive Overview of 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-03-3)

The compound 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid (CAS No. 435342-03-3) is a furan-based derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a tert-butyl group and a piperidine moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibition.

In recent years, the demand for furan-3-carboxylic acid derivatives has surged, driven by their role in developing novel therapeutics. The 5-tert-butyl-2-piperidin-1-ylmethyl substitution pattern enhances the compound's lipophilicity, improving its membrane permeability—a critical factor in central nervous system (CNS) drug design. This property aligns with current trends in addressing neurodegenerative diseases and chronic pain management, topics frequently searched in scientific databases.

From a synthetic chemistry perspective, CAS No. 435342-03-3 serves as a valuable scaffold for structure-activity relationship (SAR) studies. Its furan ring offers a rigid framework, while the piperidin-1-ylmethyl side chain introduces conformational flexibility, enabling interactions with diverse biological targets. This duality has sparked interest in optimizing derivatives for selective serotonin reuptake inhibitors (SSRIs) and anticancer agents, reflecting industry focus areas.

Environmental and green chemistry considerations are also relevant for this compound. Modern researchers prioritize atom-economical synthesis routes for 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid, responding to searches about sustainable pharmaceutical manufacturing. Recent publications highlight microwave-assisted and flow chemistry approaches to reduce solvent waste—a hot topic in ACS Green Chemistry discussions.

The compound's carboxylic acid functionality enables diverse derivatization, making it a candidate for prodrug development—a trending subject in medicinal chemistry forums. This aligns with frequent search queries about improving drug bioavailability. Additionally, its potential in metal-organic frameworks (MOFs) for controlled release formulations has gained attention in materials science circles.

Analytical characterization of 435342-03-3 typically involves advanced techniques like LC-MS/MS and NMR spectroscopy, addressing common questions about compound purity verification. The tert-butyl group produces distinctive signals in proton NMR, serving as a diagnostic marker—a practical detail often sought by synthetic chemists.

In regulatory contexts, proper handling of piperidine-containing compounds remains a frequent search topic. While 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid isn't classified as hazardous, its storage recommendations (cool, dry conditions under inert atmosphere) reflect standard practices for nitrogen heterocycles—information commonly requested in laboratory safety guidelines.

The commercial availability of CAS 435342-03-3 through specialty chemical suppliers meets growing demand from contract research organizations (CROs). Pricing trends and scale-up synthesis challenges are frequently discussed in process chemistry forums, indicating strong market interest in this structural motif.

Emerging applications in agricultural chemistry are also noteworthy. The compound's framework shows promise for developing next-generation fungicides, particularly against rust pathogens—a pressing concern in crop protection research. This connects with trending searches about sustainable pest management solutions.

Patent analysis reveals increasing filings incorporating furan-3-carboxylic acid derivatives, with 435342-03-3 appearing in claims related to metabolic disorder treatments. This correlates with rising global health concerns about diabetes and obesity, making such compounds strategically important for pharmaceutical pipelines.

For formulation scientists, the logP value and aqueous solubility of 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid are critical parameters—data points commonly requested in preformulation studies. Computational chemistry approaches using molecular docking simulations have predicted favorable interactions with various biological targets, another active research area.

The compound's stability under different pH conditions is frequently investigated, addressing formulation challenges for oral dosage forms. Such studies respond to industry needs for accelerated stability testing methods—a recurring theme in pharmaceutical technology publications.

In academic settings, 435342-03-3 serves as an advanced intermediate in organic synthesis courses, demonstrating protecting group strategies and heterocyclic chemistry principles. Educational resources featuring such compounds receive high engagement in chemistry e-learning platforms.

Looking forward, the versatility of 5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid positions it as a key player in fragment-based drug discovery—a cutting-edge approach dominating recent medicinal chemistry conferences. Its balanced molecular weight and hydrogen bond donors/acceptors make it ideal for lead optimization programs.

435342-03-3 (5-tert-butyl-2-piperidin-1-ylmethyl-furan-3-carboxylic acid) 関連製品

- 1214381-05-1(3-phenylpyridine-4-carbaldehyde)

- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)

- 60458-71-1(2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)

- 2034444-06-7(3-(phenylsulfanyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propanamide)

- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)

- 1862582-19-1(5-bromo-2-(methylamino)pyridine-4-carboxylic acid)

- 905683-24-1(N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide)